molecular formula C13H14FN B2814980 3-(Cyclobutylmethyl)-6-fluoro-1H-indole CAS No. 1707367-65-4

3-(Cyclobutylmethyl)-6-fluoro-1H-indole

Cat. No. B2814980
CAS RN: 1707367-65-4
M. Wt: 203.26
InChI Key: RWHPEYDRJJUZCG-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)-6-fluoro-1H-indole is a chemical compound with the formula C13H14FN. It is not classified under the GHS classification . The CAS number for this compound is 1707367-65-4 .

Scientific Research Applications

Synthesis and Functionalization

Indoles, including derivatives like "3-(Cyclobutylmethyl)-6-fluoro-1H-indole," are pivotal scaffolds in pharmaceuticals, agrochemicals, and organic materials. The synthesis and functionalization of indoles have been extensively studied, with palladium-catalyzed reactions playing a crucial role in enabling complex transformations. These methodologies allow for the construction of indole cores in a versatile manner, applicable to the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals with reduced waste and increased efficiency (Cacchi & Fabrizi, 2005).

Photocatalytic Applications

The photocatalytic dearomative [2 + 2] cycloaddition of indoles represents a powerful strategy for building molecular complexity, creating sp^3-rich cyclobutane-fused scaffolds. This approach is instrumental in drug discovery, providing a general platform for the construction of architecturally complex structures with wide-ranging functional group tolerance and excellent regio- and diastereoselectivity (Oderinde et al., 2020).

Fluorescent Probes and Photophysical Studies

New indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids have shown significant potential as fluorescent probes. The photophysical properties of these compounds indicate high fluorescence quantum yields and selectivity towards fluoride ions, making them suitable for various applications in sensing and imaging (Pereira et al., 2010).

Antimycobacterial and Anticancer Activity

Functionalized indoles have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good inhibitory effects. Furthermore, some derivatives exhibited broad-spectrum antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of indole derivatives in treating infectious diseases and cancer (Cihan-Üstündağ & Çapan, 2012).

Hepatitis C Virus NS5B Polymerase Inhibitors

Indole-based compounds have been identified as potent inhibitors of the hepatitis C virus NS5B polymerase, a critical enzyme in the viral replication process. Through structure-activity relationship studies, irreversible inhibitors with enhanced potency and selectivity were developed, offering new avenues for antiviral therapy (Chen et al., 2012).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

3-(cyclobutylmethyl)-6-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN/c14-11-4-5-12-10(6-9-2-1-3-9)8-15-13(12)7-11/h4-5,7-9,15H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHPEYDRJJUZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethyl)-6-fluoro-1H-indole

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